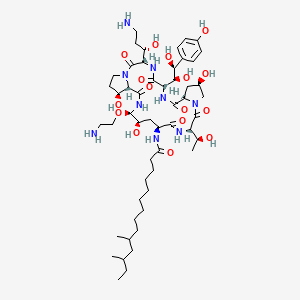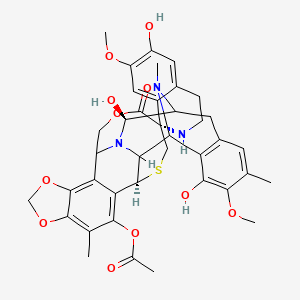
フェノスルファゾール
概要
説明
Phenosulfazole, also known as 4-Hydroxy-N-2-thiazolylbenzenesulfonamide, is a chemical compound with the molecular formula C9H8N2O3S2 and a molecular weight of 256.30. It is characterized by its crystalline structure and is insoluble in water. Historically, phenosulfazole has been used as an antiviral agent, particularly in the research of poliomyelitis virus .
科学的研究の応用
Phenosulfazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: Phenosulfazole is employed in studies involving enzyme inhibition and protein binding.
Medicine: Historically, it has been investigated for its antiviral properties, especially against the poliomyelitis virus.
Industry: Phenosulfazole is used in the development of pharmaceuticals and other chemical products .
作用機序
フェノスルファゾールの作用機序は、特定の分子標的との相互作用に関係しています。抗ウイルス剤として、フェノスルファゾールは、ウイルスが必須タンパク質を合成する能力を妨げることによってウイルスの複製を阻害します。この阻害は、フェノスルファゾールがウイルス酵素に結合することにより達成され、それにより酵素の活性を阻害し、ウイルスが複製することを防ぎます .
生化学分析
Biochemical Properties
Phenosulfazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The interactions of Phenosulfazole with these biomolecules are crucial for its biochemical activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are essential for the compound’s role in biochemical reactions.
Cellular Effects
Phenosulfazole has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Phenosulfazole can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for cell communication and function. These effects highlight the importance of Phenosulfazole in regulating cellular activities.
Molecular Mechanism
The molecular mechanism of Phenosulfazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenosulfazole binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux. Furthermore, Phenosulfazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenosulfazole can change over time. The stability and degradation of Phenosulfazole are important factors that influence its long-term effects on cellular function. Studies have shown that Phenosulfazole remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Phenosulfazole in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of Phenosulfazole vary with different dosages in animal models. At lower doses, Phenosulfazole may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, affecting the overall health and function of the animal models. These findings underscore the importance of determining the appropriate dosage for Phenosulfazole in preclinical studies.
Metabolic Pathways
Phenosulfazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It is known to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic reactions are crucial for the biotransformation of Phenosulfazole, affecting its pharmacological activity and excretion from the body. The interactions of Phenosulfazole with metabolic enzymes can also influence the levels of metabolites and the overall metabolic flux.
Transport and Distribution
The transport and distribution of Phenosulfazole within cells and tissues are mediated by various transporters and binding proteins. Phenosulfazole can cross cellular membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Phenosulfazole within tissues are important factors that determine its biochemical activity and therapeutic potential.
Subcellular Localization
Phenosulfazole exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Phenosulfazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Phenosulfazole is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of phenosulfazole involves several steps. One common method starts with the reaction of 4-hydroxybenzenesulfonamide with 2-aminothiazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of phenosulfazole crystals .
In industrial settings, the production of phenosulfazole may involve more advanced techniques to ensure high yield and purity. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH levels.
化学反応の分析
フェノスルファゾールは、次のようなさまざまな化学反応を起こします。
酸化: フェノスルファゾールは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。酸化プロセスは通常、スルホン誘導体の生成をもたらします。
還元: フェノスルファゾールの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、スルホンアミド誘導体の生成につながります。
置換: フェノスルファゾールは、水酸基が他の官能基に置換される置換反応を起こすことができます。これらの反応の一般的な試薬には、ハロゲンとアルキル化剤が含まれます。
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホン誘導体をもたらす可能性があり、還元はスルホンアミド誘導体を生成する可能性があります .
4. 科学研究への応用
フェノスルファゾールは、科学研究において幅広い用途を持っています。
化学: 有機合成の試薬として使用され、特にスルホンアミド誘導体の調製に使用されます。
生物学: フェノスルファゾールは、酵素阻害やタンパク質結合を含む研究で使用されます。
医学: 歴史的に、抗ウイルス特性、特にポリオウイルスに対する抗ウイルス特性が調査されています。
類似化合物との比較
フェノスルファゾールは、スルファメトキサゾールやスルファジアジンなどの他のスルホンアミド化合物と比較することができます。これらの化合物はすべて共通のスルホンアミド基を共有していますが、フェノスルファゾールはチアゾール環を持っているため、独自の化学的および生物学的特性を持っています。たとえば、フェノスルファゾールの抗ウイルス活性は、他のスルホンアミドに比べて顕著であり、抗ウイルス研究において特に貴重なものとなっています .
類似の化合物には、以下のようなものがあります。
スルファメトキサゾール: 抗生物質として一般的に使用されます。
スルファジアジン: 細菌感染症の治療に使用されます。
スルフィソキサゾール: 幅広い活性を有する別のスルホンアミド系抗生物質です。
フェノスルファゾールの独特の構造と特性は、さまざまな科学研究や工業的応用の分野において、貴重な化合物となっています。
特性
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACAGZMXLDQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199480 | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-54-8 | |
| Record name | 4-Hydroxy-N-2-thiazolylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenosulfazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenosulfazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOSULFAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















